![molecular formula C21H20N2O4 B5886956 N-(3-acetylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5886956.png)
N-(3-acetylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide, commonly known as DMAPT, is a synthetic compound that has gained significant attention in the field of cancer research. DMAPT has been shown to have anti-cancer properties and has been studied extensively for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of DMAPT is not fully understood. However, studies have suggested that DMAPT may act by inhibiting the NF-κB pathway, which is involved in cell survival and proliferation. DMAPT may also act by inducing oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
DMAPT has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, DMAPT has been shown to have anti-inflammatory and anti-angiogenic effects. DMAPT has also been shown to modulate the immune system, leading to increased anti-tumor activity.
Advantages and Limitations for Lab Experiments
One advantage of using DMAPT in lab experiments is its specificity for cancer cells. DMAPT has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, DMAPT has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on DMAPT. One area of interest is the development of more stable analogs of DMAPT that can be used in vivo. Additionally, further studies are needed to fully understand the mechanism of action of DMAPT and its potential therapeutic applications. Finally, studies are needed to determine the optimal dose and delivery method for DMAPT in order to maximize its effectiveness as a cancer therapy.
Synthesis Methods
DMAPT can be synthesized via the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with 3-acetylphenol in the presence of a coupling agent. The resulting intermediate is then reacted with 4-(dimethylamino)pyridine to yield DMAPT.
Scientific Research Applications
DMAPT has been extensively studied for its anti-cancer properties. Studies have shown that DMAPT can induce apoptosis, or programmed cell death, in cancer cells. DMAPT has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, DMAPT has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
N-(3-acetylphenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-13-20(15(3)27-23-13)12-26-19-9-5-7-17(11-19)21(25)22-18-8-4-6-16(10-18)14(2)24/h4-11H,12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXKJKXHIXRLLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.